![molecular formula C21H16ClF3N2O2 B6546925 N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-56-2](/img/structure/B6546925.png)
N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0852399 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorine and trifluoromethyl groups : These substituents are known to enhance biological activity by influencing lipophilicity and electronic properties.
- Dihydropyridine core : This moiety is often associated with various pharmacological effects, including calcium channel blocking activity.
1. Antimicrobial Activity
Research indicates that compounds containing a dihydropyridine structure exhibit notable antimicrobial properties. For example, studies have shown that related compounds with trifluoromethyl groups demonstrate significant efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM .
2. Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated through various assays. It has been observed that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. The presence of halogen substituents like chlorine enhances this effect, suggesting a structure-activity relationship that merits further investigation .
3. Antitumor Efficacy
Recent studies have highlighted the antitumor activity of similar compounds against gastrointestinal stromal tumors (GISTs). For instance, derivatives with specific modifications have shown promising results in preclinical models resistant to standard therapies such as imatinib .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival.
- Modulation of signaling pathways : By affecting NF-κB and other signaling molecules, the compound can alter inflammatory responses and tumor cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | S. aureus | 12.9 µM | |
M. tuberculosis | 25.9 µM | ||
Anti-inflammatory | NF-κB modulation | IC50 = 6.5 ± 1.0 µM | |
Antitumor | GIST cell lines | Varies |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of dihydropyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism was attributed to increased lipophilicity, facilitating better membrane penetration.
Case Study 2: Anti-inflammatory Research
In an in vitro study assessing the anti-inflammatory effects of various compounds, it was found that N-(3-chloro-2-methylphenyl)-2-oxo derivatives significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-17(22)5-2-6-18(13)26-19(28)16-4-3-11-27(20(16)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWRRLZYYVFFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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